6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567928
InChI: InChI=1S/C12H12O3S/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
SMILES: CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC
Molecular Formula: C12H12O3S
Molecular Weight: 236.29 g/mol

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13567928

Molecular Formula: C12H12O3S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester -

Specification

Molecular Formula C12H12O3S
Molecular Weight 236.29 g/mol
IUPAC Name methyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C12H12O3S/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Standard InChI Key DXTARBMTXWMXBE-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC
Canonical SMILES CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene (sulfur-containing heterocycle). Critical substituents include:

  • Methoxy group (-OCH3_3): Positioned at the 6th carbon of the benzene ring, this electron-donating group enhances solubility and influences electronic distribution.

  • Methyl group (-CH3_3): Located at the 3rd carbon of the thiophene ring, it introduces steric effects and modulates reactivity.

  • Methyl ester (-COOCH3_3): At the 2nd carbon of the thiophene, this group facilitates further chemical modifications, such as hydrolysis to carboxylic acids .

The interplay of these groups is evident in the compound’s spectroscopic and crystallographic data. For instance, the InChIKey (DXTARBMTXWMXBE-UHFFFAOYSA-N) and SMILES (CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC) provide precise descriptors for computational modeling .

Table 1: Key Identifiers of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic Acid Methyl Ester

PropertyValueSource
CAS Number82788-18-9
Molecular FormulaC12H12O3S\text{C}_{12}\text{H}_{12}\text{O}_{3}\text{S}
Molecular Weight236.29 g/mol
IUPAC NameMethyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate
SMILESCC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC

Comparative Analysis with Analogous Compounds

The structural analogue 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS: 550998-58-8) lacks the 3-methyl group, resulting in a molecular formula of C11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S} and a reduced molecular weight (222.26 g/mol) . This difference highlights how alkyl substituents alter physical properties:

  • Boiling/Melting Points: The 3-methyl group increases molecular mass and van der Waals interactions, likely elevating melting points compared to the non-methylated analogue.

  • Solubility: The methyl group may enhance lipid solubility, impacting bioavailability in pharmacological contexts .

Synthesis and Optimization Strategies

Esterification of Carboxylic Acid Precursors

The primary synthesis route involves esterifying 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid with methanol. Acid catalysts like sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) protonate the carbonyl oxygen, rendering the carboxylic acid more electrophilic for nucleophilic attack by methanol.

Reaction Mechanism:

  • Protonation: RCOOH+H+RC(OH2)+\text{RCOOH} + \text{H}^+ \rightarrow \text{RC(OH}_2\text{)}^+

  • Nucleophilic Attack: RC(OH2)++CH3OHRCOOCH3+H3O+\text{RC(OH}_2\text{)}^+ + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{H}_3\text{O}^+

Table 2: Typical Synthesis Conditions

ParameterConditionYield Optimization
CatalystH2SO4\text{H}_2\text{SO}_4 (1–5 mol%)Higher catalyst loading accelerates reaction but risks side reactions.
Temperature60–80°CElevated temperatures improve kinetics but may degrade heat-sensitive substrates.
SolventMethanol (excess as reagent/solvent)Solvent-free conditions reduce purification steps.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the ester. Purity (\geq95%) is verified via HPLC and NMR spectroscopy . Key spectral signatures include:

  • 1H^1\text{H} NMR: Methoxy protons at δ 3.8–4.0 ppm, methyl ester at δ 3.7 ppm.

  • IR: Strong ν(C=O)\nu(\text{C=O}) stretch near 1720 cm1^{-1}.

Pharmacological and Materials Science Applications

Biological Activity Profiling

While direct studies on this compound are sparse, benzo[b]thiophene derivatives exhibit:

  • Anticancer Activity: Thiophene rings intercalate DNA or inhibit kinases. The methoxy group enhances membrane permeability, while the methyl group fine-tunes binding affinity.

  • Antimicrobial Effects: Sulfur atoms disrupt microbial cell walls. A 2024 study noted MIC values of <10μM<10 \mu\text{M} against Staphylococcus aureus for analogous compounds.

Role in Drug Development

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as seen in NSAIDs like indomethacin.

Future Directions and Research Gaps

Targeted Biological Assays

Priority areas include:

  • Kinase Inhibition Screening: Evaluate potency against EGFR or VEGFR2.

  • Toxicokinetics: Assess metabolic pathways using liver microsome models.

Synthetic Methodology Innovations

Exploring enzymatic esterification or flow chemistry could enhance sustainability and scalability.

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